Sofosbuvir impurity G

Description

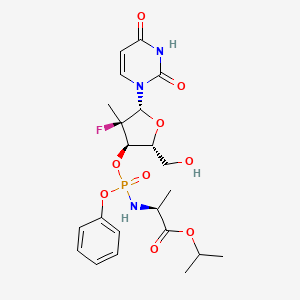

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLPFZASPUMOW-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Sofosbuvir Impurity G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Due to the proprietary nature of specific impurity synthesis and characterization data within the pharmaceutical industry, this document outlines a plausible synthetic approach and a general characterization workflow based on established principles of organic chemistry and analytical science. The methodologies and data presented herein are intended to serve as a representative guide for researchers and professionals in the field of drug development and quality control. This compound, identified by the CAS number 1337482-15-1, represents a critical substance for analytical method development, validation, and routine quality control of Sofosbuvir.[1][2][3][4][5]

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[6][7] As a phosphoramidate (B1195095) prodrug, its stereochemistry, particularly at the phosphorus center, is crucial for its therapeutic efficacy. The synthesis of Sofosbuvir can lead to the formation of diastereoisomers, one of which is designated as this compound.[1][2] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide details a representative synthesis pathway and a multi-faceted analytical approach for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is intrinsically linked to the synthesis of Sofosbuvir itself, as they are diastereomers that can be formed in the same reaction step if stereocontrol is not absolute. The key synthetic challenge lies in the formation of the phosphoramidate linkage with the desired stereochemistry. Below is a plausible, generalized synthetic pathway that can lead to a mixture of Sofosbuvir and its diastereomer, impurity G.

Representative Synthetic Pathway

The synthesis involves the coupling of a protected nucleoside with a phosphoramidate side chain precursor. The stereochemistry at the phosphorus center is determined during this coupling step.

Experimental Protocol (Representative)

A detailed experimental protocol for the specific synthesis of this compound is not publicly available. However, a general procedure for the coupling reaction that can produce a diastereomeric mixture is outlined below, based on common practices for phosphoramidate synthesis.

-

Preparation of the Protected Nucleoside: A suitably protected uridine analog is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Activation: The solution is cooled to a low temperature (e.g., -78 °C), and a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise to activate the free hydroxyl group.

-

Coupling: The chiral phosphoramidate precursor is dissolved in an anhydrous aprotic solvent and added to the activated nucleoside solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature over several hours.

-

Quenching and Work-up: The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution). The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude diastereomeric mixture.

-

Purification: The crude mixture is subjected to chromatographic separation, such as Supercritical Fluid Chromatography (SFC) or chiral High-Performance Liquid Chromatography (HPLC), to isolate the individual diastereomers, including Sofosbuvir and this compound.[8]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its structure and purity. This typically involves a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

The following workflow represents a standard approach for the characterization of a pharmaceutical impurity like this compound.

Analytical Methodologies (Representative)

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the isolated impurity and to develop a method for its quantification in the presence of Sofosbuvir.

-

Instrumentation: A standard HPLC or UPLC system with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for the analysis of Sofosbuvir and its impurities.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a wavelength where both Sofosbuvir and the impurity have significant absorbance (e.g., 260 nm).

-

Data Analysis: The purity is determined by calculating the peak area percentage.

3.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition of the impurity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Sofosbuvir and its analogs.

-

Data Analysis: The exact mass measurement is used to confirm the elemental formula (C22H29FN3O9P). Fragmentation patterns can provide further structural information.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed structural elucidation of the impurity and confirm its diastereomeric relationship with Sofosbuvir.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and environment of carbon atoms.

-

³¹P NMR: This is a crucial experiment to confirm the environment of the phosphorus atom and is particularly sensitive to the stereochemistry at this center. The chemical shift of the phosphorus signal is expected to be different for the two diastereomers.[9][10][11]

-

¹⁹F NMR: To observe the fluorine atom on the ribose moiety.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to aid in the complete assignment of the structure.

-

-

Solvent: A deuterated solvent such as DMSO-d6 or CDCl3 is used to dissolve the sample.

Representative Data

The following tables present representative data that would be expected from the characterization of this compound. Note: This data is illustrative and not based on experimentally determined values for this specific impurity, which are not publicly available.

Table 1: Representative HPLC Method Parameters and Results

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 260 nm |

| Retention Time (Sofosbuvir) | ~5.2 min |

| Retention Time (Impurity G) | ~5.5 min |

| Purity (by area %) | >98% (for isolated impurity) |

Table 2: Representative Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Molecular Formula | C22H29FN3O9P |

| Calculated Exact Mass | 529.1625 |

| Observed m/z [M+H]⁺ | 530.1703 |

| Mass Accuracy | < 5 ppm |

Table 3: Representative NMR Spectral Data (¹H and ³¹P)

| Nucleus | Representative Chemical Shift (δ, ppm) |

| ¹H | 0.8 - 1.5 (m, isopropyl protons) |

| 3.5 - 4.5 (m, sugar and alanine (B10760859) protons) | |

| 5.8 - 6.2 (m, anomeric proton) | |

| 7.0 - 7.5 (m, phenyl protons) | |

| 7.8 - 8.2 (d, uracil (B121893) proton) | |

| ³¹P | ~3.5 (distinct singlet, different from Sofosbuvir) |

Conclusion

The synthesis and characterization of this compound are critical aspects of ensuring the quality and safety of Sofosbuvir drug products. While specific proprietary data is not publicly accessible, this technical guide provides a robust framework for understanding the likely synthetic origin and the necessary analytical workflow for the characterization of this diastereomeric impurity. The methodologies described, including stereoselective synthesis, chromatographic separation, and spectroscopic analysis, are fundamental to the work of researchers, scientists, and drug development professionals in the pharmaceutical industry. The use of a combination of advanced analytical techniques, particularly high-resolution mass spectrometry and multi-nuclear NMR, is essential for the unambiguous identification and structural elucidation of such impurities.

References

- 1. cenmed.com [cenmed.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. amaybio.com [amaybio.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 7. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 8. hplc.eu [hplc.eu]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Structure of Sofosbuvir Impurity G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient. The following sections detail the analytical methodologies and data integral to the identification and characterization of this impurity, ensuring the quality and safety of Sofosbuvir formulations.

Introduction to Sofosbuvir and the Imperative of Impurity Profiling

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-L-Alanine 1-methylethyl ester, with the chemical formula C22H29FN3O9P.[1]

During the synthesis and storage of Sofosbuvir, various impurities can emerge, including related substances, degradation products, and residual solvents.[1] Rigorous monitoring and control of these impurities are paramount to guarantee the medication's safety, efficacy, and overall quality.[1] Regulatory bodies worldwide mandate stringent impurity profiling to ensure that any impurity present above a certain threshold is identified and characterized.

Identification of this compound

This compound has been identified as a diastereoisomer of Sofosbuvir.[2] It shares the same molecular formula and molecular weight as the parent drug but differs in the spatial arrangement of atoms at one or more chiral centers.

Table 1: Chemical Identity of Sofosbuvir and Impurity G

| Property | Sofosbuvir | This compound |

| Systematic Name | N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-L-Alanine 1-methylethyl ester | A diastereoisomer of Sofosbuvir |

| CAS Number | 1190307-88-0 | 1337482-15-1[2][3][4] |

| Molecular Formula | C22H29FN3O9P[1][4] | C22H29FN3O9P[3][4] |

| Molecular Weight | 529.45 g/mol [1][4] | 529.45 g/mol [3][4] |

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound involves a multi-step analytical approach. This workflow is designed to first separate the impurity from the bulk drug and then use spectroscopic techniques to determine its precise stereochemistry.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

The separation of diastereomers like Sofosbuvir and Impurity G can be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The subtle differences in their three-dimensional structures lead to different interactions with the stationary phase, enabling their separation.

Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is used. The gradient is optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.

-

Detection: UV detection is performed at 260 nm, the λmax of Sofosbuvir.

-

Sample Preparation: A solution of the Sofosbuvir sample containing Impurity G is prepared in the mobile phase.

Table 2: Representative HPLC Data

| Compound | Retention Time (min) | Relative Retention Time |

| Sofosbuvir | 15.2 | 1.00 |

| Impurity G | 16.5 | 1.08 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to confirm the molecular weight of the isolated impurity, ensuring it is an isomer of Sofosbuvir.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Positive ion mode is typically used for Sofosbuvir and its related compounds.

-

Sample Infusion: The isolated impurity is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

-

Data Acquisition: Data is acquired over a mass range that includes the expected molecular weight.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated m/z ([M+H]+) | Observed m/z ([M+H]+) |

| Sofosbuvir | C22H29FN3O9P | 530.1647 | 530.1645 |

| Impurity G | C22H29FN3O9P | 530.1647 | 530.1649 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of diastereomers. One-dimensional (1H, 13C, 31P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity and stereochemistry of the molecule.

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: A standard suite of NMR experiments is performed.

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign the structure. The key differences in the NMR spectra between Sofosbuvir and Impurity G will arise from the different spatial orientations of protons and carbons around the chiral centers.

Table 4: Representative ¹H NMR Chemical Shift Data (in DMSO-d6)

| Proton Assignment | Sofosbuvir (δ, ppm) | Impurity G (δ, ppm) |

| H-6 | 7.90 (d) | 7.92 (d) |

| H-5 | 5.65 (d) | 5.63 (d) |

| H-1' | 6.15 (d) | 6.20 (d) |

| ... | ... | ... |

| CH3 (isopropyl) | 1.20 (d) | 1.22 (d) |

| CH3 (alanine) | 1.35 (d) | 1.38 (d) |

| 2'-CH3 | 1.10 (s) | 1.12 (s) |

(Note: The chemical shifts are representative and may vary slightly based on experimental conditions.)

Logical Relationship in Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive and unambiguous structural determination of this compound.

Conclusion

The thorough characterization of this compound, a diastereoisomer of the parent drug, is a critical aspect of quality control in the pharmaceutical manufacturing of Sofosbuvir. Through a combination of chromatographic separation and spectroscopic analysis, particularly high-field NMR, the precise chemical structure of this impurity can be elucidated. The methodologies and data presented in this guide provide a framework for the robust identification and control of such impurities, ensuring the delivery of safe and effective medication to patients.

References

An In-depth Technical Guide to the Formation Pathways of Sofosbuvir Impurity G During Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of Sofosbuvir (B1194449) impurity G, a critical diastereomeric impurity encountered during the synthesis of the potent antiviral agent Sofosbuvir. Understanding and controlling the formation of this impurity is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document details the synthetic origins of impurity G, presents quantitative data on its formation, outlines experimental protocols for its analysis and control, and provides visual representations of the key chemical transformations and experimental workflows.

Introduction to Sofosbuvir and Impurity G

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolism in the liver, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] The chemical structure of Sofosbuvir, Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate, features a chiral phosphorus center, leading to the potential for diastereomers.

Sofosbuvir Impurity G is the (Rp)-diastereomer of Sofosbuvir, while the active pharmaceutical ingredient (API) is the (Sp)-diastereomer. The presence of Impurity G is a critical quality attribute that must be carefully controlled during the manufacturing process.

Synthetic Pathways and Formation of Impurity G

The primary route for the formation of this compound is during the phosphoramidation step in the synthesis of Sofosbuvir. This key step involves the coupling of a protected nucleoside intermediate with a phosphoramidating agent. The chirality at the phosphorus atom is introduced during this reaction, leading to a mixture of the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (Impurity G).

The ratio of these diastereomers is highly dependent on the reaction conditions and the choice of reagents and protecting groups.

Key Synthetic Step: Phosphoramidation

The crucial phosphoramidation reaction is depicted below:

Factors influencing the diastereomeric ratio include:

-

Protecting Group on the 3'-Hydroxyl Group: The choice of the protecting group on the 3'-hydroxyl of the sugar moiety has been shown to significantly impact the stereoselectivity of the phosphoramidation. For instance, using a benzyl (B1604629) protecting group can lead to a higher diastereomeric ratio in favor of the desired Sp-isomer.[3]

-

Reaction Conditions: Parameters such as the solvent, temperature, and the base used in the coupling reaction play a crucial role in controlling the stereochemical outcome.

-

Phosphoramidating Agent: The nature of the phosphoramidating agent itself can influence the diastereoselectivity.

Quantitative Data on Impurity G Formation

The formation of this compound is a critical parameter that is closely monitored during process development and manufacturing. The ratio of the desired Sp-isomer to the undesired Rp-isomer (Impurity G) is a key indicator of the stereoselectivity of the phosphoramidation reaction.

| Protecting Group (3'-OH) | Phosphoramidating Agent | Reaction Conditions | Diastereomeric Ratio (Sp:Rp) | Reference |

| Benzyl | Isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate | - | 92:8 | [3] |

| - | Substituted phosphochloridate | Chiral chromatography separation | Mixture of diastereomers | [4] |

| - | - | Crystallization | 96.5:3.5 (Sp/Rp) | [4] |

Experimental Protocols

General Synthetic Protocol for Phosphoramidation

The following is a generalized experimental protocol for the phosphoramidation step. It is important to note that specific conditions may vary based on patented procedures and process optimization.

Materials:

-

Protected nucleoside intermediate

-

Phosphoramidating agent (e.g., Phenyl(isopropyl-L-alaninyl)phosphorochloridate)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Base (e.g., N-Methylimidazole, tert-Butylmagnesium chloride)

Procedure:

-

Dissolve the protected nucleoside intermediate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

-

Add the base dropwise to the solution.

-

Slowly add a solution of the phosphoramidating agent in the anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at the specified temperature for a defined period, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to separate the diastereomers.

Analytical Method for Diastereomer Separation and Quantification

A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Sofosbuvir and Impurity G.

Typical HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralpak) or a high-resolution reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient program need to be optimized for optimal separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where both diastereomers have significant absorbance (e.g., 260 nm).

-

Column Temperature: Controlled temperature to ensure reproducible retention times.

Control Strategies for Impurity G

Minimizing the formation of Impurity G is a primary objective in the process development of Sofosbuvir. Key control strategies include:

-

Optimization of Reaction Conditions: A thorough investigation of reaction parameters (temperature, solvent, base, addition rates) can identify conditions that maximize the formation of the desired Sp-isomer.

-

Selection of Protecting Groups: As demonstrated, the choice of the 3'-OH protecting group is critical for achieving high diastereoselectivity.

-

Chiral Chromatography: In cases where the phosphoramidation step does not provide sufficient stereoselectivity, chiral chromatography can be employed to separate the diastereomers. However, this is often a less desirable option for large-scale manufacturing due to cost and complexity.

-

Crystallization-Induced Dynamic Resolution: In some cases, it may be possible to develop a crystallization process that selectively crystallizes the desired diastereomer, while the undesired diastereomer in solution epimerizes to the desired form, thereby increasing the overall yield of the target isomer.

Conclusion

The formation of this compound, the (Rp)-diastereomer of Sofosbuvir, is a critical aspect to control during the synthesis of this important antiviral drug. The key to minimizing this impurity lies in the stereoselective phosphoramidation of the nucleoside intermediate. Through careful selection of protecting groups, optimization of reaction conditions, and the use of appropriate analytical techniques for monitoring, the formation of Impurity G can be effectively controlled to ensure the production of high-quality, safe, and effective Sofosbuvir. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this critical impurity.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. researchgate.net [researchgate.net]

- 4. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

Pharmacological Activity of Sofosbuvir Diastereomeric Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a phosphoramidate (B1195095) prodrug, its stereochemistry is critical to its pharmacological activity. Sofosbuvir, the (S_p_)-diastereomer (also known as PSI-7977), is the pharmacologically active agent, while its corresponding (R_p_)-diastereomer (PSI-7976) is known to be significantly less active. This technical guide provides a comprehensive overview of the pharmacological activity of Sofosbuvir and its diastereomeric impurities. It includes a summary of their differential anti-HCV activity, cytotoxicity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to facilitate further research and development in this area.

Introduction

Sofosbuvir is a direct-acting antiviral agent that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Being a nucleotide analogue prodrug, Sofosbuvir requires intracellular activation to its pharmacologically active triphosphate form, GS-461203.[3][4] The synthesis of Sofosbuvir can result in the formation of diastereomeric impurities, primarily the (R_p_)-isomer at the phosphorus center. Understanding the pharmacological profile of these impurities is crucial for drug development, manufacturing, and quality control to ensure the safety and efficacy of the final drug product. It has been reported that the desired (S_p_)-diastereomer, PSI-7977 (Sofosbuvir), exhibits tenfold greater anti-HCV activity compared to its (R_p_)-diastereomer, PSI-7976.[5][6]

Data Presentation: Comparative Pharmacological Activity

Table 1: In Vitro Anti-HCV Activity

| Compound | Diastereomer | HCV Replicon Assay (EC50, nM) | HCV NS5B Polymerase Inhibition (IC50, µM) |

| Sofosbuvir (PSI-7977) | S_p_ | 14 - 110 | 0.7 - 2.6 |

| PSI-7976 | R_p_ | >1000 (Estimated) | Significantly higher than Sofosbuvir |

EC50 values for Sofosbuvir can vary depending on the HCV genotype and specific replicon system used.[7] The EC50 for PSI-7976 is estimated based on the reported tenfold lower activity.[5][6]

Table 2: In Vitro Cytotoxicity

| Compound | Diastereomer | Cell Line | Cytotoxicity Assay (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| Sofosbuvir (PSI-7977) | S_p_ | Huh-7 | >27 | >245 |

| PSI-7976 | R_p_ | Huh-7 | Data not available | Significantly lower than Sofosbuvir |

The CC50 for Sofosbuvir can vary between cell lines. The Selectivity Index for PSI-7976 is expected to be significantly lower due to its reduced antiviral potency.

Mechanism of Action and Intracellular Activation

Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form (GS-461203) to exert its antiviral effect.[3] The initial steps of this activation pathway are stereoselective and are thought to be a primary reason for the difference in activity between the diastereomers.

Signaling Pathway: Intracellular Activation of Sofosbuvir

Caption: Intracellular activation pathway of Sofosbuvir to its active triphosphate form.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for the specific analysis of Sofosbuvir and its diastereomeric impurities.

HCV Replicon Assay (Luciferase Reporter)

This assay is used to determine the 50% effective concentration (EC50) of a compound required to inhibit HCV RNA replication in a cell-based system.

Experimental Workflow: HCV Replicon Assay

Caption: Workflow for determining antiviral EC50 values using an HCV replicon assay.

Methodology:

-

Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon expressing a luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Cell Plating: Seed the cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compounds (Sofosbuvir and its diastereomeric impurities) in DMEM.

-

Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8][9]

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by fitting the dose-response data to a sigmoidal curve.[8]

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces cell viability by 50%.[10]

Methodology:

-

Cell Plating: Seed Huh-7 cells (or another relevant cell line) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the same serial dilutions of the test compounds as in the replicon assay.

-

Incubation: Incubate for the same duration as the replicon assay (48-72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.[10]

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the 50% inhibitory concentration (IC50) of a compound against the purified HCV NS5B polymerase enzyme.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a suitable RNA template (e.g., poly(A)), a biotinylated oligo(U) primer, and ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

-

Compound Addition: Add serial dilutions of the test compounds to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding EDTA.

-

Detection: Capture the biotinylated RNA products on a streptavidin-coated plate and quantify the incorporated labeled rNTP using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the polymerase activity by 50%.

Signaling Pathways Potentially Affected by Sofosbuvir

Recent studies have suggested that Sofosbuvir may have off-target effects on cellular signaling pathways, which could have implications for its long-term use. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Logical Relationship: Sofosbuvir and EGFR Signaling

Caption: Potential impact of Sofosbuvir on the EGFR signaling pathway.

It is important to note that whether the diastereomeric impurities of Sofosbuvir exert similar or different effects on these or other cellular signaling pathways has not been extensively studied and represents an area for future investigation.

Conclusion

The stereochemistry of Sofosbuvir is a critical determinant of its potent anti-HCV activity. The (S_p_)-diastereomer, Sofosbuvir (PSI-7977), is the active therapeutic agent, while the (R_p_)-diastereomer, PSI-7976, is significantly less active. This guide provides a framework for understanding and evaluating the pharmacological activity of Sofosbuvir and its diastereomeric impurities. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies to further elucidate the structure-activity relationship and ensure the quality and safety of this vital antiviral medication. Further research is warranted to fully characterize the cytotoxicity and off-target effects of Sofosbuvir's diastereomeric impurities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Genotype and subtype profiling of PSI-7977 as a nucleotide inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bfopcu.eg.net [bfopcu.eg.net]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-vitro Anti-HCV Activity of Sofosbuvir Impurity G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, acting as a potent inhibitor of the viral NS5B RNA-dependent RNA polymerase. The manufacturing process of Sofosbuvir can lead to the formation of several impurities, including diastereomers such as Sofosbuvir impurity G. While the efficacy of Sofosbuvir is well-documented, the potential antiviral activity or cytotoxicity of its impurities is a critical area of investigation for drug safety and efficacy. This technical guide provides a comprehensive framework for evaluating the in-vitro anti-HCV activity of this compound. Due to the limited publicly available data on this specific impurity, this document outlines detailed experimental protocols based on established methodologies for testing nucleotide analogue inhibitors against HCV. It also includes templates for data presentation and visualizations of key experimental workflows and biological pathways to guide researchers in this area.

Introduction

Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication[1][2][3]. This compound is a diastereoisomer of Sofosbuvir[4]. The stereochemistry of a nucleotide analogue is crucial for its recognition by the viral polymerase and, consequently, its antiviral activity. Therefore, it is imperative to characterize the anti-HCV activity and potential cytotoxicity of impurities like this compound to ensure the overall safety and efficacy of the active pharmaceutical ingredient.

This guide details the necessary experimental procedures to determine the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) for this compound.

Data Presentation

Quantitative data from the proposed in-vitro assays should be systematically organized to allow for clear interpretation and comparison. The following tables provide a template for presenting the results.

Table 1: In-vitro Anti-HCV Activity of Sofosbuvir and Impurity G in HCV Replicon Assay

| Compound | HCV Genotype | EC50 (nM) | Standard Deviation (nM) |

| Sofosbuvir | 1b | Value | Value |

| This compound | 1b | Value | Value |

| Sofosbuvir | 2a | Value | Value |

| This compound | 2a | Value | Value |

EC50: The concentration of the compound that inhibits 50% of HCV replication.

Table 2: Cytotoxicity of Sofosbuvir and Impurity G in Huh-7 Cells

| Compound | CC50 (µM) | Standard Deviation (µM) |

| Sofosbuvir | Value | Value |

| This compound | Value | Value |

CC50: The concentration of the compound that reduces the viability of cells by 50%.

Table 3: Selectivity Index of Sofosbuvir and Impurity G

| Compound | Selectivity Index (SI = CC50 / EC50) |

| Sofosbuvir | Value |

| This compound | Value |

SI: A measure of the therapeutic window of a compound.

Experimental Protocols

The following protocols describe the methodologies for determining the anti-HCV activity and cytotoxicity of this compound.

HCV Replicon Assay for EC50 Determination

The HCV replicon system is a well-established cell-based assay for screening HCV inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring an HCV genotype 1b or 2a replicon containing a luciferase reporter gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 for selection.

-

Compound Preparation: Dissolve Sofosbuvir and this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Prepare serial dilutions of the compounds in DMEM.

-

Assay Procedure:

-

Seed the HCV replicon cells in 96-well plates.

-

After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include a no-drug control (DMSO vehicle) and a positive control (e.g., a known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of HCV Replication:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

The luminescence signal is proportional to the level of HCV RNA replication.

-

-

Data Analysis:

-

Normalize the luciferase readings to the no-drug control.

-

Plot the percentage of inhibition against the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Cytotoxicity Assay for CC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

-

Cell Culture: Maintain parental Huh-7 cells (not containing the HCV replicon) in DMEM supplemented with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin.

-

Compound Preparation: Prepare serial dilutions of Sofosbuvir and this compound in DMEM as described for the replicon assay.

-

Assay Procedure:

-

Seed the Huh-7 cells in 96-well plates.

-

After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include a no-drug control (DMSO vehicle).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings to the no-drug control.

-

Plot the percentage of cell viability against the compound concentration.

-

Calculate the CC50 value using a non-linear regression analysis.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes relevant to the in-vitro evaluation of this compound.

Conclusion

The characterization of impurities is a fundamental aspect of drug development and quality control. For a potent antiviral like Sofosbuvir, understanding the biological activity of its diastereomeric impurities is crucial. This technical guide provides a robust framework for the in-vitro evaluation of the anti-HCV activity and cytotoxicity of this compound. By following the detailed protocols for HCV replicon and cytotoxicity assays, researchers can generate the necessary data to assess the potential impact of this impurity on the overall therapeutic profile of Sofosbuvir. The provided templates for data presentation and visualizations are intended to facilitate a standardized and comprehensive analysis. Further studies may be warranted to investigate the specific interaction of this compound with the HCV NS5B polymerase and its potential to be metabolized into an active form within hepatocytes.

References

Metabolic Fate of Sofosbuvir Impurity G: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug that requires intracellular activation to exert its antiviral effect. The manufacturing process of Sofosbuvir can lead to the formation of various impurities, including diastereoisomers such as Sofosbuvir impurity G. While the metabolic fate of Sofosbuvir is well-documented, the in vivo biotransformation of its impurities is often less characterized. This technical guide provides a comprehensive overview of the known metabolic pathways of Sofosbuvir and extrapolates the likely metabolic fate of this compound based on in vitro studies of Sofosbuvir's diastereoisomers and the known stereoselectivity of the involved metabolic enzymes. This document is intended to serve as a resource for researchers and professionals in the field of drug development and metabolism.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is designed to be efficiently delivered into hepatocytes, where it undergoes a series of enzymatic transformations to yield the active triphosphate form, GS-461203. The presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that requires thorough investigation, as impurities may have their own pharmacological and toxicological profiles. This compound has been identified as a diastereoisomer of Sofosbuvir. Understanding its metabolic fate is crucial for a complete safety assessment. This paper will review the metabolic activation of Sofosbuvir and, in the absence of direct in vivo data for impurity G, provide a scientifically reasoned projection of its metabolic pathway.

Metabolic Activation of Sofosbuvir

The intracellular activation of Sofosbuvir is a multi-step process initiated by hydrolysis, followed by phosphoramidate cleavage and subsequent phosphorylations.

Initial Hydrolysis

The first and rate-limiting step in the activation of Sofosbuvir is the hydrolysis of the carboxyl ester moiety. This reaction is catalyzed by two primary enzymes within human hepatocytes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[1] This hydrolysis results in the formation of an unstable intermediate that rapidly cyclizes to form a common phosphonamidate intermediate for all diastereoisomers.[1]

Phosphoramidate Cleavage

The phosphoramidate bond of the intermediate is then cleaved by Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the monophosphate metabolite, GS-331007 monophosphate (PSI-7411).[1]

Phosphorylation to the Active Triphosphate

The monophosphate is subsequently phosphorylated by cellular kinases. Uridine-monophosphate-cytidine-monophosphate kinase (UMP-CMPK) catalyzes the formation of the diphosphate (B83284) metabolite (PSI-7410), and nucleoside diphosphate kinase (NDPK) completes the activation by forming the active triphosphate, GS-461203 (PSI-7409).[1]

Formation of the Major Circulating Metabolite

A significant portion of the monophosphate metabolite can be dephosphorylated to the nucleoside metabolite GS-331007, which is the major, inactive, and predominant circulating drug-related species in plasma.[2] GS-331007 accounts for over 90% of the systemic exposure of drug-related material.[2]

Projected Metabolic Fate of this compound

As a diastereoisomer of Sofosbuvir, Impurity G is expected to follow the same general metabolic pathway. However, the stereochemistry at the phosphorus center can significantly influence the rate and extent of its metabolism due to the stereoselectivity of the involved enzymes.

Stereoselectivity of Cathepsin A and Carboxylesterase 1

In vitro studies on the hydrolysis of Sofosbuvir and its diastereoisomers have demonstrated the stereospecificity of Cathepsin A and Carboxylesterase 1.[1] CatA has been shown to be the major enzyme responsible for the hydrolysis of the S-diastereomer (Sofosbuvir), while CES1 can hydrolyze both diastereomers but with different efficiencies.[1] The differential rates of hydrolysis by these enzymes are the primary determinant of the varying concentrations of downstream metabolites from different diastereoisomers.

In Vitro Metabolism of Sofosbuvir Diastereoisomers

A key study by Murdoch et al. (2010) investigated the metabolism of PSI-7851 (a mixture of diastereoisomers) and the individual diastereoisomer PSI-7977 (Sofosbuvir) in vitro.[1] The findings from this study provide the most direct insight into the likely metabolic fate of this compound.

Table 1: In Vitro Metabolism of Sofosbuvir Diastereoisomers in Primary Human Hepatocytes [1]

| Compound | Parent Compound Remaining (%) | GS-331007 Monophosphate (pmol/10^6 cells) | GS-461203 (Triphosphate) (pmol/10^6 cells) |

| PSI-7977 (Sofosbuvir) | 2.5 | 13.5 | 27.0 |

| PSI-7976 (Diastereoisomer) | 45.0 | 2.0 | 3.0 |

Data represents values after a 24-hour incubation period.

The data clearly indicates that the diastereoisomer PSI-7976 is metabolized to a much lesser extent than Sofosbuvir (PSI-7977), resulting in significantly lower concentrations of the active triphosphate. This is attributed to the slower rate of the initial hydrolysis step. Given that this compound is also a diastereoisomer, it is highly probable that it will also be a poorer substrate for the activating enzymes compared to Sofosbuvir, leading to lower levels of the active triphosphate metabolite.

Experimental Protocols

While specific in vivo protocols for this compound are not available, the methodologies used for studying Sofosbuvir's metabolism are directly applicable.

In Vitro Metabolism in Hepatocytes

-

Cell Culture: Primary human hepatocytes or human hepatoma cell lines (e.g., Huh-7) are cultured under standard conditions.

-

Incubation: Cells are incubated with the test compound (e.g., Sofosbuvir or its impurity) at a specified concentration (e.g., 5 µM) for various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

-

Sample Preparation: At each time point, the cells are washed with phosphate-buffered saline and then lysed to extract intracellular metabolites. The cell extracts are typically deproteinized, often with a cold organic solvent like methanol.

-

Analytical Method: The concentrations of the parent compound and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Enzyme Inhibition Studies

-

Recombinant Enzymes: Recombinant human Cathepsin A and Carboxylesterase 1 are used.

-

Assay Conditions: The test compound is incubated with the recombinant enzyme in a suitable buffer system.

-

Analysis: The rate of disappearance of the parent compound or the formation of the hydrolyzed product is measured over time using HPLC or HPLC-MS/MS to determine the kinetic parameters.

Visualizations

Metabolic Pathway of Sofosbuvir

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Experimental Workflow for In Vitro Metabolism

Caption: General experimental workflow for studying in vitro metabolism.

Conclusion

In the absence of direct in vivo data, the metabolic fate of this compound can be reasonably predicted based on the well-established metabolic pathways of Sofosbuvir and the known stereoselectivity of the key activating enzymes, Cathepsin A and Carboxylesterase 1. It is highly probable that this compound is a poorer substrate for these enzymes compared to the active diastereoisomer, Sofosbuvir. Consequently, its activation to the pharmacologically active triphosphate form is likely to be significantly less efficient, leading to lower intracellular concentrations of the active metabolite. This would suggest a reduced antiviral potency of the impurity. Further in vitro and, if necessary, in vivo studies using the described experimental protocols are warranted to definitively confirm the metabolic profile and to fully assess the safety and efficacy implications of this impurity in the Sofosbuvir drug product.

References

Physicochemical Properties of Sofosbuvir Impurity G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the NS5B polymerase. As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. Sofosbuvir impurity G is a known diastereoisomer of the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its analysis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Sofosbuvir.

Physicochemical Data of this compound

| Property | Value | Reference |

| IUPAC Name | isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate | [1] |

| Synonyms | Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] | [2] |

| CAS Number | 1337482-15-1 | [3][4] |

| Molecular Formula | C₂₂H₂₉FN₃O₉P | [3][4] |

| Molecular Weight | 529.45 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance) | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [3] |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not explicitly published. However, methodologies used for the analysis of Sofosbuvir and its other process-related and degradation impurities can be adapted. The following protocols are based on established methods found in the scientific literature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is suitable for the separation and quantification of Sofosbuvir and its impurities, including diastereomers like impurity G.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[6]

-

Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.[6]

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample solution (e.g., 10 µL).

-

Run the chromatogram for a sufficient time to allow for the elution of all components.

-

Identify and quantify impurities based on their retention times and peak areas relative to the main Sofosbuvir peak. The retention time for Sofosbuvir is reported to be around 3.674 min, and a related phosphoryl impurity at 5.704 min under these conditions.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of impurities. Both ¹H and ³¹P NMR are particularly useful for Sofosbuvir and its related substances.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent.[7]

-

Sample Preparation: Dissolve an adequate amount of the isolated impurity in the deuterated solvent.

-

¹H NMR Procedure:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to elucidate the proton environment and connectivity.

-

-

³¹P NMR Procedure:

-

Acquire a one-dimensional ³¹P NMR spectrum.

-

The phosphorus signal will provide information about the phosphate (B84403) group environment, which is crucial for distinguishing diastereomers.

-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the impurity and to obtain fragmentation patterns that aid in its structural identification.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Procedure:

-

Introduce the sample, typically dissolved in a suitable solvent and infused directly or eluted from an HPLC column, into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

-

Visualizations

Experimental Workflow for Impurity Analysis

Caption: General workflow for the analysis and characterization of Sofosbuvir impurities.

Logical Relationship of Sofosbuvir and Impurity G

Caption: Logical relationship between Sofosbuvir and its diastereomeric Impurity G.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Unveiling the Hidden Landscape: A Technical Guide to the Discovery and Identification of New Sofosbuvir Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the discovery and identification of new impurities in Sofosbuvir, a critical antiviral agent. As the pharmaceutical industry demands increasingly stringent purity standards, a thorough understanding of potential impurities—arising from manufacturing processes or degradation—is paramount for ensuring drug safety and efficacy. This document details the analytical techniques, experimental protocols, and characterization of novel Sofosbuvir impurities, offering a valuable resource for researchers and professionals in drug development and quality control.

Forced Degradation Studies: Probing the Stability of Sofosbuvir

Forced degradation studies are a cornerstone of impurity profiling, providing critical insights into the stability of a drug substance under various stress conditions. Sofosbuvir has been subjected to a range of forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. These studies have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2][3]

Summary of Degradation Behavior

The following table summarizes the quantitative data from forced degradation studies, highlighting the conditions that lead to the formation of impurities.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Impurities Detected | Reference |

| Acidic Hydrolysis | 0.1N HCl | 6 hours | 70°C | 23% | DP I | [1] |

| 1N HCl | 10 hours | 80°C (reflux) | 8.66% | Acid Degradation Impurity | [2] | |

| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 70°C | 50% | DP II | [1] |

| 0.5N NaOH | 24 hours | 60°C | 45.97% | Base Degradation Impurity A & B | [2] | |

| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp. | 19.02% | DP III | [1] |

| 30% H₂O₂ | 2 days | 80°C | 0.79% | Oxidative Degradation Impurity | [2] | |

| Ce(IV) in H₂SO₄ | 25 minutes | 100°C | - | Oxidation Product | [4] | |

| Thermal Degradation | - | 21 days | 50°C | No degradation | - | [1] |

| Photolytic Degradation | Sunlight / 254 nm UV | 21 days / 24 hours | Ambient | No degradation | - | [1][2] |

DP: Degradation Product

Identification and Characterization of Novel Impurities

The degradation of Sofosbuvir under stress conditions leads to the formation of several new impurities. Advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), have been instrumental in their identification and characterization.

Identified Degradation Products

The table below provides details of the identified degradation products, including their mass-to-charge ratio (m/z) and proposed molecular formula and structure where available.

| Impurity Name | Stress Condition | Retention Time (Rt) | Measured m/z | Proposed Molecular Formula | Proposed Structure/Name | Reference |

| DP I | Acidic Hydrolysis | 4.2 min | 488 | - | Removal of C(CH₃)₂ from methoxy (B1213986) end | [1][3] |

| DP II | Alkaline Hydrolysis | 3.6 min | 393.3 | - | - | [1][3] |

| DP III | Oxidative Degradation | 3.2 min | 393 | - | Formation of amine oxide | [1][3] |

| Acid Degradation Impurity | Acidic Hydrolysis | - | 416.08 | C₁₆H₁₈FN₂O₈P | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [2] |

| Base Degradation Impurity A | Alkaline Hydrolysis | - | 453.13 | C₁₆H₂₅FN₃O₉P | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [2] |

| Base Degradation Impurity B | Alkaline Hydrolysis | - | 411.08 | C₁₃H₁₉FN₃O₉P | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | [2] |

| Oxidative Degradation Impurity | Oxidative Degradation | - | 527.15 | C₂₂H₂₇FN₃O₉P | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and identification of Sofosbuvir impurities.

Forced Degradation Experimental Protocol

The following workflow outlines the general procedure for conducting forced degradation studies on Sofosbuvir.

Figure 1: General workflow for forced degradation studies of Sofosbuvir.

Detailed Protocol Steps:

-

Stock Solution Preparation: Accurately weigh 100 mg of Sofosbuvir and dissolve it in a 100 mL volumetric flask with methanol (B129727) to obtain a stock solution of 1000 µg/mL.[1]

-

Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[1]

-

Alkaline Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[1]

-

Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for 7 days.[1]

-

Thermal Degradation: Expose the stock solution of Sofosbuvir to a temperature of 50°C for 21 days.[1]

-

Photolytic Degradation: Expose the stock solution of Sofosbuvir to direct sunlight for 21 days.[1]

-

Sample Preparation for Analysis:

-

For acid and base hydrolysis samples, neutralize the solutions.

-

Dilute an aliquot of each stressed sample with the mobile phase to a final concentration of approximately 50 µg/mL.[1]

-

-

Chromatographic Analysis: Inject the prepared samples into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for separation and quantification of impurities.[1]

-

Mass Spectrometric Analysis: Utilize Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) to identify and characterize the degradation products based on their mass-to-charge ratios and fragmentation patterns.[1]

Analytical Method for Impurity Profiling

A robust and validated analytical method is crucial for the accurate detection and quantification of impurities. The following logical diagram illustrates the key steps in developing and validating an RP-HPLC method for Sofosbuvir impurity profiling.

Figure 2: Logical workflow for the development and validation of an analytical method.

Typical Chromatographic Conditions:

-

Column: A C18 column is commonly used for the separation of Sofosbuvir and its impurities.[2]

-

Mobile Phase: A mixture of methanol and water with 0.1% formic acid in a gradient mode is often employed.[1] A combination of acetonitrile and 0.1% formic acid buffer has also been shown to achieve good separation.[2]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[1]

-

Detection: UV detection at approximately 260 nm is suitable for Sofosbuvir and its impurities.[2][5]

-

Column Temperature: Maintaining a column temperature of around 35°C can improve peak shape and reproducibility.[6]

Conclusion

The identification and characterization of new impurities are critical aspects of ensuring the quality, safety, and efficacy of Sofosbuvir. This technical guide has summarized the key findings from forced degradation studies, providing a detailed overview of the conditions under which Sofosbuvir degrades and the nature of the resulting impurities. The experimental protocols and analytical methodologies described herein offer a practical framework for researchers and drug development professionals involved in the quality control and stability testing of Sofosbuvir. A thorough understanding of these impurities is essential for the development of robust manufacturing processes and stable formulations, ultimately safeguarding patient health. Further research, including the isolation and definitive structural elucidation of all degradation products, will continue to enhance our knowledge base and support the lifecycle management of this important antiviral drug.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. jmpas.com [jmpas.com]

A Technical Guide to the Stability of Sofosbuvir and the Role of Process-Related Impurities

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data on the stability of Sofosbuvir. Specific studies detailing the direct impact of Sofosbuvir Impurity G on the degradation kinetics of the active pharmaceutical ingredient (API) are not extensively available in the public literature. Such studies are typically part of proprietary data generated during drug development. This guide, therefore, focuses on the known stability profile of Sofosbuvir under forced degradation conditions, which is essential for understanding its overall stability.

Introduction: Sofosbuvir and its Diastereomeric Impurity G

Sofosbuvir is a direct-acting antiviral medication and a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a nucleotide analog that acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2] The chemical structure of Sofosbuvir is complex, featuring multiple chiral centers, which gives rise to the possibility of various stereoisomers forming during synthesis.

This compound is identified as a diastereoisomer of Sofosbuvir.[3][4] This means it has the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ) as Sofosbuvir but differs in the spatial arrangement of atoms at one or more chiral centers.[3][5][6] As a process-related impurity, its presence and control are critical aspects of the manufacturing process to ensure the quality, safety, and efficacy of the final drug product. The stability of the drug substance can be affected by the presence of impurities, which may catalyze degradation or be converted to other toxic products.[7][8]

Stability Profile of Sofosbuvir: Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods.[8][9] As per International Council for Harmonisation (ICH) guidelines, Sofosbuvir has been subjected to various stress conditions, including hydrolysis, oxidation, and photolysis.[1][7]

The findings consistently show that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][7][10]

Quantitative Data from Forced Degradation Studies

The extent of degradation varies with the nature and severity of the stress condition. The tables below summarize quantitative data from representative studies.

Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions (Study A)

| Stress Condition | Parameters | Degradation (%) | Degradation Products Observed |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl, 80°C, 10 hours | 8.66% | One major degradation product |

| Base Hydrolysis | 0.5N NaOH, 60°C, 24 hours | 45.97% | Two major degradation products (28.80% and 17.17%) |

| Oxidation | 30% H₂O₂, 80°C, 48 hours | 0.79% | One minor degradation product |

| Thermal | - | No degradation observed | - |

| Photolytic | 254 nm, 24 hours | No degradation observed | - |

Data sourced from Pottabathini, V., et al. (2016).[1]

Table 2: Summary of Sofosbuvir Degradation under Various Stress Conditions (Study B)

| Stress Condition | Parameters | Degradation (%) | Degradation Products Observed |

|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl, 70°C, 6 hours | 23% | Degradation Product I (DP I) |

| Base Hydrolysis | 0.1N NaOH, 70°C, 10 hours | 50% | Degradation Product II (DP II) |

| Oxidation | 3% H₂O₂, 7 days | 19.02% | Degradation Product III (DP III) |

| Thermal | 50°C, 21 days | No degradation observed | - |

| Photolytic (Sunlight) | 21 days | No degradation observed | - |

Data sourced from Agarwal, B. A., et al. (2022).[7][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of stability studies. The following sections outline typical protocols used in the forced degradation analysis of Sofosbuvir.

Protocol for Forced Degradation Studies

This protocol describes the conditions for intentionally degrading the Sofosbuvir drug substance to identify potential degradation products and pathways.

-

Preparation of Stock Solution: Accurately weigh and dissolve 100 mg of Sofosbuvir in 100 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.[7]

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Treat a volume of the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 7 days.[7]

-

Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

-

-

Thermal Degradation:

-

Keep the solid drug substance in a hot air oven at 50°C for 21 days.[7]

-

After the exposure period, prepare a solution of approximately 50 µg/mL in the mobile phase for analysis.

-

-

Photolytic Degradation:

Protocol for Stability-Indicating RP-HPLC Method

This analytical method is designed to separate the intact drug from its degradation products, thus indicating the stability of the drug.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photo Diode Array (PDA) detector.[1][7]

-

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[11]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) in a 50:50 v/v ratio.[11] (Alternative: Methanol:Water with 0.1% formic acid, 50:50 v/v[7]).

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.[7]

-

Column Temperature: Ambient.

-

Procedure:

-

Prepare the mobile phase and degas it by sonication.

-

Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Prepare standard solutions of Sofosbuvir and the stressed samples as per the degradation protocol.

-

Inject the standard solution to determine the retention time and response of the parent drug.

-

Inject the stressed samples and record the chromatograms.

-

Analyze the chromatograms to identify and quantify any degradation products, ensuring they are well-resolved from the main Sofosbuvir peak. The retention time for Sofosbuvir is typically around 3.6-3.7 minutes under these conditions.[11]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow for stability testing and the known degradation pathways of Sofosbuvir.

Caption: Experimental workflow for forced degradation analysis of Sofosbuvir.

Caption: Simplified degradation pathways of Sofosbuvir under hydrolytic stress.

Caption: Conceptual impact of impurities on drug product stability and safety.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

HPLC method development for Sofosbuvir impurity G analysis

An advanced and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sofosbuvir Impurity G is presented. This application note provides a comprehensive protocol for the separation and quantification of this critical impurity, ensuring the quality and safety of the Sofosbuvir active pharmaceutical ingredient (API) and its formulated products. The method is developed to be specific, accurate, precise, and robust, aligning with the stringent requirements of regulatory bodies.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1][2][3] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. This compound is a diastereoisomer of Sofosbuvir, making its separation and quantification challenging yet crucial for quality control.[4][5] This document details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions have been optimized to achieve efficient separation between Sofosbuvir and Impurity G.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Detector | Photodiode Array (PDA) Detector G1315D or UV Detector |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[6][7] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water[6][7] |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Program | See Table 2 |